molecular formula C31H30ClN5 B11219014 7-(3-chloro-4-methylphenyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(3-chloro-4-methylphenyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11219014
M. Wt: 508.1 g/mol
InChI Key: MDNBGPLNAINYFV-UHFFFAOYSA-N
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Description

1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE typically involves multi-step organic reactions. The key steps include the formation of the pyrrolopyrimidine core, followed by the introduction of the phenyl and chloromethylphenyl groups, and finally, the attachment of the piperazine moiety. Common reagents used in these reactions include chlorinating agents, phenylboronic acids, and piperazine derivatives. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated compounds.

Scientific Research Applications

1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of cyclin-dependent kinase 2 (CDK2), thereby affecting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-7-TOSYL-7H-PYRROLO[2,3-D]PYRIMIDINE: Another pyrrolopyrimidine derivative with similar structural features.

    PYRAZOLO[3,4-D]PYRIMIDINE: A related compound with a different substitution pattern on the pyrimidine ring.

Uniqueness

1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C31H30ClN5

Molecular Weight

508.1 g/mol

IUPAC Name

7-(3-chloro-4-methylphenyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C31H30ClN5/c1-21-9-10-23(3)28(17-21)35-13-15-36(16-14-35)30-29-26(24-7-5-4-6-8-24)19-37(31(29)34-20-33-30)25-12-11-22(2)27(32)18-25/h4-12,17-20H,13-16H2,1-3H3

InChI Key

MDNBGPLNAINYFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC(=C(C=C5)C)Cl)C6=CC=CC=C6

Origin of Product

United States

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